Cas no 943995-31-1 (4-amino-2-chloro-5-pyrimidinol)

4-アミノ-2-クロロ-5-ピリミジノールは、ピリミジン骨格を有する重要な有機中間体です。この化合物は、医薬品や農薬の合成において有用な構造単位として機能し、特に抗生物質や除草剤の製造に応用されます。分子内にアミノ基とクロロ基を併せ持つため、選択的な反応性を示し、多様な誘導体合成が可能です。高い純度と安定性を特徴とし、精密有機合成において再現性の高い反応を実現します。また、結晶性に優れ、取り扱いが容易である点も利点です。

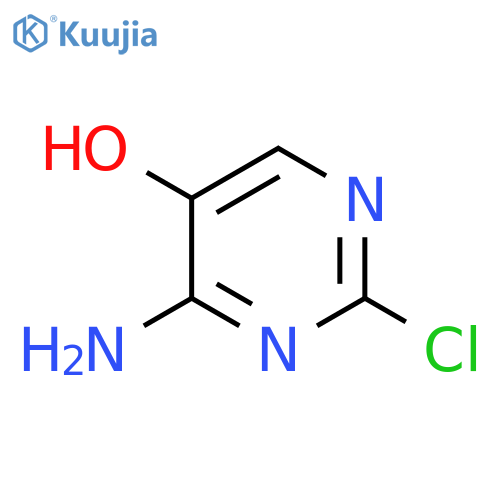

943995-31-1 structure

商品名:4-amino-2-chloro-5-pyrimidinol

CAS番号:943995-31-1

MF:C4H4ClN3O

メガワット:145.547059059143

MDL:MFCD24627626

CID:2114195

PubChem ID:86634908

4-amino-2-chloro-5-pyrimidinol 化学的及び物理的性質

名前と識別子

-

- 4-amino-2-chloro-5-Pyrimidinol

- 4-Amino-2-chloropyrimidin-5-ol

- 4-Amino-2-chloro-5-hydroxypyrimidine

- VNMOXVXRYNMFCI-UHFFFAOYSA-N

- 5-Pyrimidinol,4-amino-2-chloro-

- 5-Pyrimidinol, 4-amino-2-chloro-

- SY046155

- DA-21464

- 943995-31-1

- MFCD24627626

- SCHEMBL1335077

- BCP32774

- AC7385

- EN300-266275

- CS-0458911

- SB57639

- AKOS037629650

- 4-amino-2-chloro-5-pyrimidinol

-

- MDL: MFCD24627626

- インチ: 1S/C4H4ClN3O/c5-4-7-1-2(9)3(6)8-4/h1,9H,(H2,6,7,8)

- InChIKey: VNMOXVXRYNMFCI-UHFFFAOYSA-N

- ほほえんだ: ClC1=NC=C(C(N)=N1)O

計算された属性

- せいみつぶんしりょう: 145.0042895g/mol

- どういたいしつりょう: 145.0042895g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 4

- 重原子数: 9

- 回転可能化学結合数: 0

- 複雑さ: 102

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 72

- 疎水性パラメータ計算基準値(XlogP): 0.5

4-amino-2-chloro-5-pyrimidinol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM119249-1g |

4-Amino-2-chloro-5-hydroxypyrimidine |

943995-31-1 | 95% | 1g |

$601 | 2024-07-19 | |

| Enamine | EN300-266275-2.5g |

4-amino-2-chloropyrimidin-5-ol |

943995-31-1 | 95.0% | 2.5g |

$754.0 | 2025-03-20 | |

| Chemenu | CM119249-1g |

4-Amino-2-chloro-5-hydroxypyrimidine |

943995-31-1 | 95% | 1g |

$836 | 2021-08-06 | |

| Enamine | EN300-266275-0.05g |

4-amino-2-chloropyrimidin-5-ol |

943995-31-1 | 95.0% | 0.05g |

$69.0 | 2025-03-20 | |

| Enamine | EN300-266275-5g |

4-amino-2-chloropyrimidin-5-ol |

943995-31-1 | 95% | 5g |

$4079.0 | 2023-09-12 | |

| TRC | P997543-100mg |

4-amino-2-chloro-5-pyrimidinol |

943995-31-1 | 100mg |

$ 275.00 | 2022-06-02 | ||

| eNovation Chemicals LLC | D698121-1g |

4-Amino-2-chloro-5-hydroxypyrimidine |

943995-31-1 | >95% | 1g |

$825 | 2024-07-20 | |

| Enamine | EN300-266275-5.0g |

4-amino-2-chloropyrimidin-5-ol |

943995-31-1 | 95.0% | 5.0g |

$1115.0 | 2025-03-20 | |

| 1PlusChem | 1P01DFNQ-100mg |

4-Amino-2-chloro-5-hydroxypyrimidine |

943995-31-1 | 95% | 100mg |

$179.00 | 2024-04-19 | |

| 1PlusChem | 1P01DFNQ-50mg |

4-Amino-2-chloro-5-hydroxypyrimidine |

943995-31-1 | 95% | 50mg |

$106.00 | 2024-04-19 |

4-amino-2-chloro-5-pyrimidinol 関連文献

-

M. Spulber,P. Baumann,J. Liu,C. G. Palivan Nanoscale, 2015,7, 1411-1423

-

Huiwen Lan,Aimin Wei,Hechuang Zheng,Xuhui Sun,Jun Zhong Nanoscale, 2018,10, 7033-7039

-

Achintesh Narayan Biswas,Purak Das,Sandip Sengupta,Amitava Choudhury,Pinaki Bandyopadhyay RSC Adv., 2011,1, 1279-1286

-

Hualin Xiong,Guangbin Cheng,Zaichao Zhang,Hongwei Yang New J. Chem., 2019,43, 7784-7789

943995-31-1 (4-amino-2-chloro-5-pyrimidinol) 関連製品

- 369403-06-5(1-amino-4-hydroxycyclohexane-1-carboxylic acid)

- 899991-10-7(1-(3-fluorophenyl)methyl-N-(3-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide)

- 1261488-03-2(2-Chloro-4,6-difluorotoluene)

- 55557-48-7(3-aminothieno2,3-bpyridine-2-carboxamide)

- 1396706-70-9(1-(2-chlorophenyl)methyl-3-cyclopropyl-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-5-one)

- 2228700-52-3(2-(8-methoxy-2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoacetic acid)

- 2034293-05-3(1-cyclopentyl-3-(2-methoxyethyl)-1-{2-3-(trifluoromethyl)-1H-pyrazol-1-ylethyl}urea)

- 1181614-99-2(1-[(Butan-2-yl)amino]-2-methylpropan-2-ol)

- 1228506-66-8(2-azido-N,N-diethylacetamide)

- 1936555-39-3(4-Bromo-1-(3-methylpentan-2-yl)-1H-pyrazol-3-amine)

推奨される供給者

Amadis Chemical Company Limited

(CAS:943995-31-1)4-amino-2-chloro-5-pyrimidinol

清らかである:99%/99%

はかる:100mg/250mg

価格 ($):161.0/274.0